4-(1-Aminoethyl)-2-methoxy-5-nitrophenol
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Overview
Description
4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is an organic compound with a complex structure that includes an amino group, a methoxy group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized to maximize yield and minimize waste, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-2-methoxy-5-nitrophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce aniline derivatives .
Scientific Research Applications
4-(1-Aminoethyl)-2-methoxy-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminoethyl)phenol: Lacks the methoxy and nitro groups, resulting in different chemical and biological properties.
2-Methoxy-5-nitrophenol: Lacks the aminoethyl group, affecting its reactivity and applications.
4-(1-Aminoethyl)-2-methoxyphenol:
Uniqueness
4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is unique due to the presence of all three functional groups (amino, methoxy, and nitro) on the phenol ring. This combination of groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
917762-48-2 |
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Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2-methoxy-5-nitrophenol |
InChI |
InChI=1S/C9H12N2O4/c1-5(10)6-3-9(15-2)8(12)4-7(6)11(13)14/h3-5,12H,10H2,1-2H3 |
InChI Key |
QINDFZKTNVNBON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])O)OC)N |
Origin of Product |
United States |
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